4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine
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Overview
Description
The compound “4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . Specific molecular structure details for “this compound” are not available in the retrieved data.Scientific Research Applications
Imidazole Derivatives in Scientific Research
Imidazole derivatives, such as those related to "4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine", have a wide range of applications in medicinal chemistry due to their diverse biological activities. For instance, imidazole and its derivatives are known to possess immunoregulatory, antiviral, antiproliferative, and antitumor activities. These compounds have been explored for the treatment of various skin disorders, infections, and neoplasms, showcasing their versatility in pharmacological applications (Syed, 2001).
Morpholine and Its Applications
Morpholine derivatives play an essential role in pharmaceuticals, agrochemicals, and dye industries. Their inclusion in various compounds enhances pharmacological properties, making them candidates for the development of new therapeutic agents. Morpholine frameworks have been associated with a broad spectrum of pharmacological profiles, including but not limited to antifungal, antibacterial, and anticancer activities. This highlights the importance of morpholine in the development of new drugs and its potential for diverse applications in scientific research (Asif & Imran, 2019).
Sulfonyl Compounds in Research
Sulfonyl-containing compounds are integral to the development of new pharmaceuticals due to their wide range of biological activities. The sulfonyl group's presence in various drugs has been associated with diuretic, antihypertensive, anti-inflammatory, and anticancer properties. Research on N-sulfonylamino azinones, for example, highlights the sulfonyl group's significance in medicinal chemistry, providing a pathway to explore new therapeutic agents with improved efficacy and safety profiles (Elgemeie, Azzam, & Elsayed, 2019).
Mechanism of Action
Target of action
Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical pathways
Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures
Properties
IUPAC Name |
4-[4-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]-2-nitrophenyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O5S/c1-11-15-4-5-17(11)24(21,22)12-2-3-13(14(10-12)18(19)20)16-6-8-23-9-7-16/h2-3,10H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMDJEAVTJVFDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN1S(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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